

Lixumistat Hydrochloride: A Tool for Interrogating Metabolic Reprogramming in Tumors

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Compound of Interest

Compound Name: *Lixumistat hydrochloride*

Cat. No.: *B15620410*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat hydrochloride (also known as IM156) is a potent and orally bioavailable small molecule inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain. By targeting this critical component of oxidative phosphorylation (OXPHOS), Lixumistat disrupts cellular energy production, a key metabolic pathway often upregulated in cancer cells. This targeted inhibition makes Lixumistat a valuable tool for studying the metabolic reprogramming that fuels tumor growth, proliferation, and resistance to conventional therapies. These application notes provide an overview of Lixumistat's mechanism of action and detailed protocols for its use in preclinical cancer research.

Mechanism of Action

Lixumistat is a biguanide compound that specifically inhibits the enzymatic activity of PC1. This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby reducing the proton gradient across the inner mitochondrial membrane and decreasing ATP synthesis through OXPHOS. Cancer cells, particularly those that have developed resistance to chemotherapy or targeted agents, often exhibit a heightened reliance on OXPHOS for their

energy and biosynthetic needs.[1] By disrupting this pathway, Lixumistat can induce energetic stress, leading to a reduction in tumor cell viability and proliferation.[2]

Data Presentation

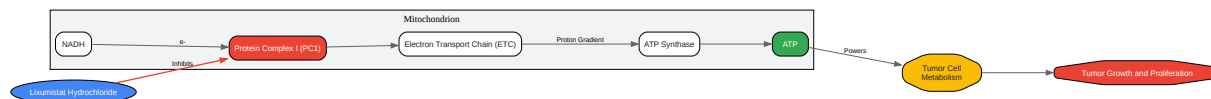
Clinical Trial Data

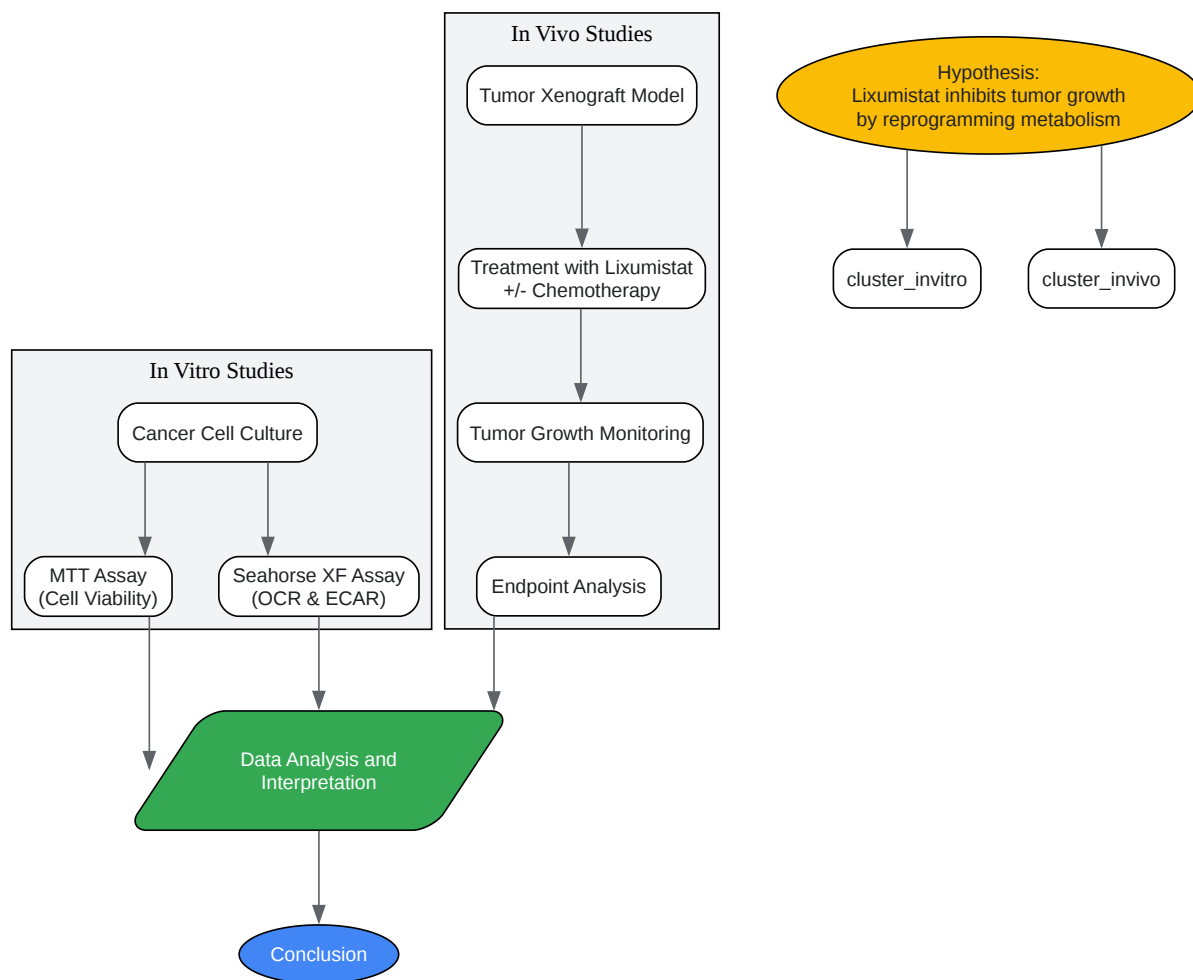
A phase 1b clinical trial investigated Lixumistat in combination with gemcitabine and nab-paclitaxel for the frontline treatment of advanced pancreatic ductal adenocarcinoma (PDAC).[3][4][5]

Parameter	400 mg QD Lixumistat + Chemotherapy (n=8)
Objective Partial Response (PR)	62.5% (5 patients)[4][5]
Stable Disease (SD)	37.5% (3 patients)[4][5]
Disease Control Rate (DCR)	100%[4][5]
Median Progression-Free Survival (PFS)	9.7 months[4][5]
Median Overall Survival (OS)	18 months[3][4]

Note: The recommended Phase 2 dose (RP2D) of Lixumistat was determined to be 400 mg once daily (QD) in this combination therapy.[4][5]

Signaling Pathway





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